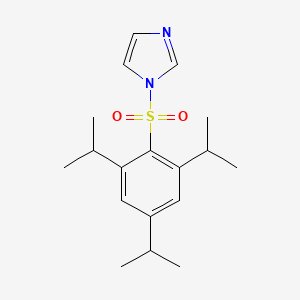

1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2S/c1-12(2)15-9-16(13(3)4)18(17(10-15)14(5)6)23(21,22)20-8-7-19-11-20/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGRGODMKWLSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=CN=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198252 | |

| Record name | 1-(2',4',6'-Triisopropylbenzenesulphonyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50257-40-4 | |

| Record name | 1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50257-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2',4',6'-Triisopropylbenzenesulfonyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050257404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2',4',6'-Triisopropylbenzenesulphonyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2',4',6'-triisopropylbenzenesulphonyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2',4',6'-TRIISOPROPYLBENZENESULFONYL)IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG2UWK3VRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, a versatile reagent in modern organic chemistry. This document consolidates available data on its physical and chemical characteristics, provides a detailed, generalized experimental protocol for its synthesis and characterization, and explores its utility in catalysis and as a protecting group, particularly in the context of drug development and oligonucleotide synthesis.

Introduction

This compound, also known as Trisylimidazole, is a sterically hindered sulfonyl imidazole derivative. The presence of the bulky 2,4,6-triisopropylphenyl group confers unique reactivity and selectivity to the molecule, making it a valuable tool in a variety of chemical transformations. Its primary applications lie in its use as a powerful coupling agent, a catalyst in organic reactions, and a protecting group for sensitive functionalities. This guide aims to provide a detailed technical resource for researchers and professionals utilizing this compound in their work.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆N₂O₂S | --INVALID-LINK--[1] |

| Molecular Weight | 334.48 g/mol | --INVALID-LINK--[1] |

| Melting Point | 115-125 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | Generic Supplier Data |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Generic Supplier Data |

| Stability | Stable under recommended storage conditions (cool, dry place). Moisture sensitive. | Generic Supplier Data |

| CAS Number | 50257-40-4 | --INVALID-LINK--[1] |

Synthesis and Characterization

General Experimental Protocol: Synthesis

Materials:

-

2,4,6-Triisopropylbenzenesulfonyl chloride

-

Imidazole

-

Triethylamine (or a similar non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in anhydrous DCM.

-

To this solution, add triethylamine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2,4,6-triisopropylbenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a white solid.

Characterization Data

Detailed NMR assignments for the target molecule are not explicitly published. However, based on the structure and data for analogous compounds[2], the following are the expected proton (¹H) and carbon (¹³C) NMR spectral features:

-

¹H NMR:

-

Singlet for the imidazole proton at the C2 position (δ ~7.5-8.0 ppm).

-

Two doublets for the imidazole protons at the C4 and C5 positions (δ ~7.0-7.5 ppm).

-

A singlet for the two aromatic protons of the triisopropylphenyl ring (δ ~7.0-7.2 ppm).

-

Septets for the three methine protons of the isopropyl groups (δ ~2.9-4.2 ppm).

-

Doublets for the eighteen methyl protons of the isopropyl groups (δ ~1.2-1.3 ppm).

-

-

¹³C NMR:

-

Signals for the imidazole carbons (C2, C4, C5) in the aromatic region (δ ~115-140 ppm).

-

Signals for the aromatic carbons of the triisopropylphenyl ring (δ ~120-155 ppm).

-

Signals for the methine carbons of the isopropyl groups (δ ~30-35 ppm).

-

Signals for the methyl carbons of the isopropyl groups (δ ~23-25 ppm).

-

The IR spectrum of this compound is available from the NIST WebBook. Key characteristic absorption bands are expected for:

-

Sulfonyl group (S=O stretching): Strong absorptions around 1350-1380 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).

-

C-N stretching (imidazole ring): Absorptions in the range of 1250-1350 cm⁻¹.

-

C=C and C=N stretching (aromatic rings): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-H stretching (aromatic and alkyl): Absorptions around 3000-3150 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (alkyl).

The electron ionization mass spectrum is also available from the NIST WebBook[3]. The fragmentation pattern would be expected to show the molecular ion peak [M]⁺ and characteristic fragments corresponding to the loss of the imidazole group, and fragmentation of the triisopropylphenyl sulfonyl moiety.

Applications in Organic Synthesis

This compound is a highly effective reagent in various organic transformations due to the steric hindrance provided by the triisopropylphenyl group and the good leaving group ability of the imidazole moiety.

Coupling Agent in Oligonucleotide Synthesis

This class of compounds is utilized as activating agents in the phosphoramidite method of solid-phase oligonucleotide synthesis[4][5]. The sulfonyl imidazole activates the phosphoramidite monomer for coupling with the free 5'-hydroxyl group of the growing oligonucleotide chain. The bulky triisopropylphenyl group helps to prevent side reactions and improve coupling efficiency.

Caption: Activation and coupling in oligonucleotide synthesis.

Catalyst and Reagent in Organic Reactions

The unique electronic and steric properties of this compound make it a useful catalyst and reagent in various organic reactions, including the formation of carbon-carbon and carbon-heteroatom bonds[6]. It can act as a nucleophilic catalyst or as a precursor to other reactive intermediates.

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique steric and electronic properties make it particularly useful as a coupling agent in oligonucleotide synthesis and as a catalyst in various organic transformations. This guide provides a foundational understanding of its chemical properties, a generalized synthetic protocol, and an overview of its key applications, serving as a useful resource for researchers in academia and industry. Further research into the specific catalytic mechanisms and applications in drug discovery is warranted to fully exploit the potential of this powerful molecule.

References

In-Depth Technical Guide: 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole

CAS Number: 50257-40-4

Synonyms: 1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole, N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, Trisylimidazole

This technical guide provides a comprehensive overview of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, a versatile reagent for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid. Its bulky 2,4,6-triisopropylphenyl (trisyl) group confers unique reactivity and selectivity in various chemical transformations. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₆N₂O₂S | [1][2] |

| Molecular Weight | 334.48 g/mol | [1] |

| Melting Point | 115-125 °C | |

| Appearance | White to off-white powder/crystal | |

| Purity | ≥98% | [1] |

| Storage Temperature | Room Temperature | |

| InChI | 1S/C18H26N2O2S/c1-12(2)15-9-16(13(3)4)18(17(10-15)14(5)6)23(21,22)20-8-7-19-11-20/h7-14H,1-6H3 | [2] |

| InChIKey | AGGRGODMKWLSDE-UHFFFAOYSA-N | |

| SMILES | O=S(N1C=CN=C1)(C2=C(C(C)C)C=C(C(C)C)C=C2C(C)C)=O | [1] |

Table 2: Computed Properties

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 51.96 Ų | |

| LogP | 4.4903 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 5 |

Table 3: Spectroscopic Data

| Spectrum Type | Key Features | Source |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak corresponding to the molecular weight. | --INVALID-LINK-- |

| Infrared (IR) Spectroscopy (Gas Phase) | Characteristic peaks for sulfonyl (S=O) and aromatic C-H and C=C bonds. | --INVALID-LINK-- |

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Data not available in searched literature. |

Synthesis and Purification

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocols

General Purification Protocol for Imidazole Derivatives (Adapted):

This protocol is a general guideline and may require optimization.

1. Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

-

Elution: Begin with a non-polar eluent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity (e.g., to 80:20 or 70:30).

-

Tailing Reduction: Due to the basic nature of the imidazole ring, tailing may occur. Add a small amount of triethylamine (0.1-1%) to the eluent to mitigate this effect.

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.

2. Recrystallization:

-

Solvent Selection: Choose a solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures (e.g., ethyl acetate/hexane or methanol/water).

-

Procedure: Dissolve the partially purified compound in a minimum amount of the hot primary solvent. If a co-solvent is used, add it dropwise until turbidity is observed, then re-heat to dissolve. Allow the solution to cool slowly to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Research and Development

This compound is a valuable tool in several areas of chemical research due to the steric hindrance provided by the trisyl group, which can enhance selectivity, and the reactive nature of the sulfonylimidazole moiety.

Oligonucleotide Synthesis

This compound serves as a highly effective coupling agent, particularly in the phosphotriester approach to oligonucleotide synthesis. It activates the phosphodiester component, facilitating the formation of the crucial internucleotide phosphotriester linkage. The bulky trisyl group helps to prevent unwanted side reactions at other positions of the nucleoside.

The proposed mechanism involves the reaction of the sulfonylimidazole with the phosphodiester, forming a highly reactive mixed phosphonic-sulfonic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of the next nucleoside in the sequence.

Caption: Activation and coupling in phosphotriester oligonucleotide synthesis.

General Organic Synthesis

This reagent is also employed in a broader range of organic synthesis applications:

-

Sulfonamide Synthesis: It acts as an efficient sulfonating agent for primary and secondary amines to form sulfonamides, which are important pharmacophores in many drug molecules.

-

Catalysis: It is used as a catalyst or reagent in reactions involving the formation of carbon-carbon bonds.[3]

-

Protecting Group Chemistry: The trisyl group can be used as a protecting group for amines, offering high stability and specific deprotection conditions.

Safety and Handling

-

Storage: Store in a cool, dry place, sealed in a dry environment.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sensitivity: May be sensitive to moisture.

This guide provides a summary of the available technical information for this compound. Researchers should consult the primary literature and safety data sheets (SDS) for more detailed information and specific applications.

References

An In-depth Technical Guide to 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and potential applications of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, a versatile reagent in organic synthesis and medicinal chemistry.

Core Properties

This compound, also known as N-(2,4,6-Triisopropylphenylsulphonyl)imidazole or Trisylimidazole, is a white crystalline powder.[1] Its key quantitative data and physical properties are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₁₈H₂₆N₂O₂S[1][2][3][4] |

| Molecular Weight | 334.48 g/mol [2][4] |

| CAS Number | 50257-40-4[2][3][4] |

| Appearance | White crystalline powder[1] |

| Melting Point | 115-125 °C[1][5] |

| Purity | ≥98% to ≥99% (by HPLC)[1][2][6] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform.[6] |

| Storage | Store at room temperature in a cool, dry place.[1][2][6] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with imidazole. The following is a detailed experimental protocol that can be adapted for its synthesis.

Materials:

-

2,4,6-Triisopropylbenzenesulfonyl chloride

-

Imidazole

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or a similar aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve imidazole (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir the mixture under a nitrogen atmosphere at 0 °C (ice bath).

-

Addition of Sulfonyl Chloride: Dissolve 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirring imidazole solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A workflow diagram for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable reagent in several areas of chemical research and development:

-

Organic Synthesis: It serves as a versatile reagent in organic chemistry, particularly for the preparation of sulfonamides and other functionalized imidazoles.[1] The bulky triisopropylphenyl group can provide steric hindrance, influencing the regioselectivity of reactions.

-

Catalysis: This compound is also utilized in catalysis, where it can facilitate various chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[1]

-

Medicinal Chemistry: In drug development, the imidazole core is a significant heterocyclic structure found in many bioactive molecules and therapeutic agents.[7][8] Compounds like this one are used to modify biological activity in target molecules and explore potential therapeutic applications.[1] The imidazole moiety can be beneficial for improving water solubility due to its nitrogen atoms, which can form hydrogen bonds.[7] The development of imidazole-based analogs is a key area in the search for new drugs with a wide range of activities, including antibacterial, antifungal, and anticancer properties.[7][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-(2,4,6-Trisopropylbenzenesulfonyl)imidazole [webbook.nist.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1-(2,4,6-Triisopropylbenzenesulfonyl)imidazole | 50257-40-4 [sigmaaldrich.com]

- 6. 1-[(2,4,6-Triisopropylphenyl)Sulfonyl]-1H-Imidazole Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity TripS-Imidazole for Research [chemheterocycles.com]

- 7. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, a key reagent in organic synthesis. This document details the compound's properties, provides a step-by-step synthesis protocol, and includes relevant characterization data.

Compound Structure and Properties

This compound, also known as N-(2,4,6-Triisopropylphenylsulfonyl)imidazole or Trisylimidazole, is a white crystalline powder.[1][2] Its bulky 2,4,6-triisopropylphenyl group provides significant steric hindrance, which influences its reactivity and selectivity in chemical reactions.[2] This sterically demanding feature makes it a valuable tool in modern organic synthesis, particularly as a coupling and condensing agent. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, contributes to the compound's chemical properties and reactivity.[3][4]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 50257-40-4 | [1][5][6] |

| Molecular Formula | C₁₈H₂₆N₂O₂S | [1][5][6] |

| Molecular Weight | 334.48 g/mol | [1][6] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 115-125 °C | |

| Purity | ≥98% | [1] |

| SMILES | CC(C)c1cc(c(c(c1)S(=O)(=O)n2cncc2)C(C)C)C(C)C | [1] |

| InChI | InChI=1S/C18H26N2O2S/c1-12(2)15-9-16(13(3)4)18(17(10-15)14(5)6)23(21,22)20-8-7-19-11-20/h7-14H,1-6H3 | [5] |

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of imidazole with 2,4,6-triisopropylbenzenesulfonyl chloride. This reaction is a nucleophilic substitution at the sulfonyl group.

Synthesis of the Precursor: 2,4,6-Triisopropylbenzenesulfonyl Chloride

The necessary precursor, 2,4,6-triisopropylbenzenesulfonyl chloride, can be synthesized from 1,3,5-triisopropylbenzene.

Experimental Protocol:

Materials:

-

Imidazole

-

2,4,6-Triisopropylbenzenesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred imidazole solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

After the reaction is complete, the triethylamine hydrochloride salt byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel, to yield this compound as a white solid.

Characterization Data

While specific, published spectroscopic data for this compound is scarce, the expected characteristic signals can be predicted based on its structure.

Expected Spectroscopic Data:

| Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the imidazole ring (typically in the aromatic region, δ 7-8 ppm), the aromatic protons of the triisopropylphenyl group (a singlet or closely spaced multiplets), and the characteristic septet and doublet signals for the isopropyl groups. |

| ¹³C NMR | Resonances for the carbons of the imidazole ring, the aromatic carbons of the triisopropylphenyl ring, and the carbons of the isopropyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the sulfonyl group (S=O stretching, typically around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹), as well as bands for the C-N and C=C bonds of the imidazole and benzene rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (334.48 g/mol ). |

Logical Relationships and Workflows

The synthesis of this compound follows a clear logical progression from starting materials to the final product.

The chemical structure of the final product is depicted below.

References

An In-depth Technical Guide on the Chemical Reactivity and Potential Biological Interactions of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole. It is important to note that, based on a comprehensive review of publicly available scientific literature, this compound is primarily characterized as a chemical reagent for organic synthesis. To date, there is no substantive body of research detailing a specific pharmacological mechanism of action or significant, reproducible biological activity in therapeutic contexts. This guide will therefore focus on its well-established chemical properties and provide a speculative analysis of its potential biological interactions based on fundamental chemical principles.

Introduction and Physicochemical Properties

This compound, also known as trisylimidazole, is an aromatic sulfonylimidazole compound.[1] Its structure is characterized by a sterically hindered 2,4,6-triisopropylphenyl group attached to a sulfonyl group, which in turn is bonded to an imidazole ring. This unique structure imparts specific reactivity to the molecule, making it a valuable tool in organic chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₆N₂O₂S | [1] |

| Molecular Weight | 334.48 g/mol | [1] |

| CAS Number | 50257-40-4 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 115-125 °C | |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| SMILES | CC(C)c1cc(c(c(c1)C(C)C)S(=O)(=O)n2ccnc2)C(C)C | |

| InChI Key | AGGRGODMKWLSDE-UHFFFAOYSA-N |

Established Role in Organic Synthesis: A Sulfonylating Agent

The primary and well-documented application of this compound is as a highly effective sulfonating agent in organic synthesis. The bulky 2,4,6-triisopropylphenyl group provides significant steric hindrance, which can influence the selectivity of its reactions. The imidazole moiety serves as an excellent leaving group, facilitating the transfer of the sulfonyl group to a nucleophile.

2.1. Mechanism of Sulfonylation

The mechanism of action in a chemical context involves the nucleophilic attack on the sulfur atom of the sulfonyl group. The imidazole ring, being a good leaving group, is displaced by the incoming nucleophile. This process is often catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity.

Caption: Chemical mechanism of sulfonylation using this compound.

2.2. Experimental Protocol for a Typical Sulfonylation Reaction

The following is a generalized protocol for the sulfonylation of an alcohol. Specific conditions may vary depending on the substrate.

Materials:

-

This compound

-

Substrate (e.g., a primary alcohol)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the alcohol substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution and stir for 10-15 minutes at room temperature.

-

Add this compound (typically 1.1 to 1.5 equivalents) to the reaction mixture in portions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Speculative Biological Mechanism of Action

While there is no direct evidence for a specific biological mechanism of action for this compound as a therapeutic agent, its chemical reactivity as a sulfonating agent allows for speculation on how it might interact with biological systems. The primary mode of interaction would likely be the covalent modification of biological nucleophiles.

3.1. Potential Targets and Interactions

Biological macromolecules such as proteins and nucleic acids are rich in nucleophilic functional groups. These include:

-

Amino acid residues in proteins: The side chains of cysteine (thiol group), lysine (amino group), histidine (imidazole group), tyrosine (phenolic hydroxyl group), serine, and threonine (hydroxyl groups) are all potential targets for sulfonylation.

-

Nucleic acids: The exocyclic amino groups and hydroxyl groups of DNA and RNA bases could also be targets.

Covalent modification of these residues could lead to a variety of biological consequences, including enzyme inhibition, disruption of protein-protein interactions, and alteration of protein structure and function.

Caption: Potential biological interactions of this compound with protein nucleophiles.

3.2. Considerations for Drug Development

The high reactivity of this compound makes it a challenging candidate for drug development. Such reactive compounds often exhibit non-specific toxicity and a lack of a clear therapeutic window. The bulky triisopropylphenyl group might impart some selectivity, but this would need to be experimentally verified.

For this compound to be considered for any therapeutic application, a significant amount of research would be required, including:

-

High-throughput screening: To identify any potential biological targets.

-

Cytotoxicity assays: To determine its effect on cell viability.

-

In vitro and in vivo studies: To assess its efficacy and safety in biological models.

Conclusion

This compound is a well-established and valuable reagent in organic synthesis due to its properties as a sterically hindered sulfonating agent. Its mechanism of action in this context is well understood. However, there is currently no scientific evidence to support a defined biological or pharmacological mechanism of action. Based on its chemical reactivity, it can be hypothesized that its biological effects, if any, would stem from the non-specific covalent modification of biological nucleophiles. For drug development professionals, this compound should be viewed as a reactive chemical tool rather than a lead compound for therapeutic development without substantial further investigation.

References

Spectroscopic Profile of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the fundamental physicochemical properties of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole is presented in Table 1. This data is essential for its handling, formulation, and quality control.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₆N₂O₂S | [1][2] |

| Molecular Weight | 334.48 g/mol | [1] |

| CAS Number | 50257-40-4 | [1][2] |

| Appearance | White crystalline powder | |

| Melting Point | 115-125 °C | |

| Purity | ≥98% (as commonly supplied) | [1] |

Spectroscopic Data

Detailed, experimentally verified NMR and mass spectrometry fragmentation data from peer-reviewed literature are not publicly available at this time. The following sections summarize the accessible spectroscopic information.

Infrared (IR) Spectroscopy

An infrared spectrum for this compound is available from the NIST/EPA Gas-Phase IR Database.[2] This spectrum provides insights into the functional groups present in the molecule. Key absorption bands are expected for the sulfonyl group (S=O stretching), the aromatic rings (C=C and C-H stretching), and the imidazole ring. A detailed assignment of peaks from a condensed-phase spectrum (e.g., KBr pellet or ATR) would be required for a more definitive structural analysis.

Mass Spectrometry (MS)

An electron ionization mass spectrum is noted as being available from the NIST Mass Spectrometry Data Center.[2] For a molecule of this nature, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely involve the cleavage of the sulfonyl-imidazole bond and fragmentation of the triisopropylphenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not currently available in public scientific databases. For a complete structural elucidation and confirmation of purity, acquisition of high-resolution ¹H and ¹³C NMR spectra is essential.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not available in the public domain. However, standard methodologies for each technique would be employed.

General Protocol for NMR Spectroscopy:

-

Sample Preparation: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The resulting free induction decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for Mass Spectrometry (Electron Ionization):

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample would be vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Spectroscopic Analysis Workflow.

References

An In-Depth Technical Guide to 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, also known as N-(2,4,6-Triisopropylphenylsulfonyl)imidazole or Trisylimidazole, is a versatile heterocyclic compound with significant applications in organic synthesis. Its unique structural features, combining a reactive sulfonyl group with a stable imidazole moiety and a sterically hindered triisopropylphenyl group, make it a valuable reagent for a variety of chemical transformations. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and known applications, with a focus on experimental details and quantitative data.

Chemical Properties and Data

This compound is a white to off-white solid. Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 50257-40-4 | [1] |

| Molecular Formula | C₁₈H₂₆N₂O₂S | [1] |

| Molecular Weight | 334.48 g/mol | [1] |

| Melting Point | 115-125 °C | [2] |

| Purity | ≥98% (by HPLC) | [1] |

Spectroscopic Data:

-

Infrared (IR) Spectrum: The gas-phase IR spectrum is available through the NIST WebBook.[3]

-

Mass Spectrum: The electron ionization mass spectrum is available through the NIST WebBook.[3]

Synthesis

General Experimental Protocol:

-

Reaction Setup: To a solution of imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., triethylamine or sodium hydride) is added. The mixture is typically stirred at room temperature.

-

Addition of Sulfonyl Chloride: A solution of 2,4,6-triisopropylbenzenesulfonyl chloride in the same solvent is added dropwise to the imidazole solution.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to afford the pure this compound.

General Synthesis Workflow

Applications in Organic Synthesis

This compound is a versatile reagent in organic chemistry.[4] Its primary applications include:

-

Preparation of Sulfonamides: The sulfonylimidazole acts as an efficient sulfonating agent, reacting with amines to form sulfonamides, which are important functional groups in many pharmaceuticals.[4]

-

Catalysis: It can be employed as a catalyst in various chemical transformations, including nucleophilic substitution and cross-coupling reactions.[4] The bulky triisopropylphenyl group can impart steric influence, leading to enhanced selectivity in certain reactions.

Key Applications in Organic Synthesis

Biological Activity

While the broader classes of imidazole and sulfonamide derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, specific biological data for this compound is not extensively documented in the current literature.[5][6][7] The imidazole moiety is a key component of many biologically active molecules, and sulfonamides are a well-established class of antibacterial drugs.[7][8] Further research is required to elucidate the specific biological profile of this compound.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature that directly links this compound to any particular signaling pathways. Given the known biological activities of related compounds, it is plausible that it could interact with various cellular targets, but this remains an area for future investigation.

Conclusion

This compound is a valuable synthetic reagent with established utility in organic chemistry. Its chemical properties are well-defined, and its role in the synthesis of sulfonamides and as a catalyst is recognized. However, a comprehensive understanding of its biological activity and its potential interactions with cellular signaling pathways is currently lacking. This presents an opportunity for further research to explore the pharmacological potential of this and related compounds, which could be of significant interest to the drug development community. The detailed experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers working with this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 1-(2,4,6-Triisopropylbenzenesulfonyl)imidazole | 50257-40-4 [sigmaaldrich.com]

- 3. 1-(2,4,6-Trisopropylbenzenesulfonyl)imidazole [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. japsonline.com [japsonline.com]

- 6. ijcrt.org [ijcrt.org]

- 7. ijfmr.com [ijfmr.com]

- 8. japsonline.com [japsonline.com]

The Genesis and Utility of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, a sterically hindered arylsulfonylimidazole, has carved a significant niche in modern organic synthesis, primarily as a highly effective coupling and activating agent. Its discovery and subsequent application have provided chemists with a valuable tool for the construction of complex molecules, particularly in the fields of peptide synthesis and nucleotide chemistry. This technical guide delves into the discovery, history, and core applications of this reagent, providing detailed experimental protocols and quantitative data to support its utility.

Discovery and Historical Context

The development of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, often abbreviated as TPSI, is rooted in the broader exploration of arylsulfonyl derivatives as activating groups in organic synthesis. The foundational work on N-acylimidazoles by Staab and the investigation into the catalytic role of imidazole in aminolysis reactions of arylsulfonyl compounds laid the groundwork for the development of more sophisticated reagents.

The primary application of TPSI and similar arylsulfonylimidazoles has been in the formation of phosphotriester bonds during oligonucleotide synthesis and in the formation of amide bonds in peptide synthesis. These reagents serve as efficient activators of carboxylic acids and phosphate groups, facilitating their coupling with amines and alcohols, respectively.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole is essential for its effective application.

| Property | Value |

| CAS Registry Number | 50257-40-4 |

| Molecular Formula | C₁₈H₂₆N₂O₂S |

| Molecular Weight | 334.48 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 118-122 °C |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole exhibits characteristic absorption bands for the sulfonyl group (S=O stretching) typically in the regions of 1380-1350 cm⁻¹ and 1180-1160 cm⁻¹. The aromatic C-H and C=C stretching vibrations, as well as the characteristic vibrations of the imidazole ring, are also present.

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The synthesis of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole is typically achieved through the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with imidazole. The precursor, 2,4,6-triisopropylbenzenesulfonyl chloride, can be prepared from 1,3,5-triisopropylbenzene.

Preparation of 2,4,6-Triisopropylbenzenesulfonyl Chloride

Reaction:

Caption: Synthesis of the key precursor.

Experimental Protocol:

-

To a stirred solution of 1,3,5-triisopropylbenzene (1.0 eq) in a suitable inert solvent such as dichloromethane or chloroform at 0 °C, add chlorosulfonic acid (1.1-1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,6-triisopropylbenzenesulfonyl chloride, which can be purified by recrystallization or chromatography.

Synthesis of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole

Reaction:

Caption: Final synthesis step.

Experimental Protocol:

-

Dissolve imidazole (2.0-2.2 eq) in a dry aprotic solvent such as acetonitrile, dichloromethane, or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add a solution of 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise at 0 °C.

-

If necessary, a non-nucleophilic base such as triethylamine (1.0-1.2 eq) can be added to scavenge the HCl byproduct.

-

Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford N-(2,4,6-Triisopropylphenylsulphonyl)imidazole as a crystalline solid.

Mechanism of Action in Coupling Reactions

The efficacy of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole as a coupling reagent stems from its ability to activate a carboxylate or phosphate group, making it susceptible to nucleophilic attack.

Amide Bond Formation Workflow:

An In-depth Technical Guide to the Safety and Handling of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for the chemical compound 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole. Due to the limited availability of data for this specific compound, this guide also incorporates information from its precursor, 2,4,6-Triisopropylbenzenesulfonyl chloride, and general principles for handling sulfonyl and imidazole-containing reagents.

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, Trisylimidazole |

| CAS Number | 50257-40-4[1] |

| Molecular Formula | C₁₈H₂₆N₂O₂S[1] |

| Molecular Weight | 334.48 g/mol [1] |

| Appearance | White to light beige solid |

| Storage Temperature | Room temperature[1] |

Hazard Identification and GHS Classification

GHS Classification (Inferred)

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 1B or 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

GHS Pictograms (Inferred)

Signal Word (Inferred): Danger

Hazard Statements (Inferred):

-

H314: Causes severe skin burns and eye damage.[2]

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H319: Causes serious eye irritation.

Precautionary Statements (Inferred):

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

3.1. Synthesis Protocol (Plausible Route)

Reaction:

2,4,6-Triisopropylbenzenesulfonyl chloride + Imidazole → this compound + Triethylamine hydrochloride

Materials:

-

2,4,6-Triisopropylbenzenesulfonyl chloride (1 equivalent)

-

Imidazole (1 - 1.2 equivalents)

-

Triethylamine (1.2 - 1.5 equivalents)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve imidazole in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of 2,4,6-Triisopropylbenzenesulfonyl chloride in anhydrous dichloromethane to the reaction mixture dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

3.2. Purification Protocols

3.2.1. Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[3][4][5]

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] For imidazole derivatives, common recrystallization solvents include ethanol, ethyl acetate, or a mixture of solvents like isopropanol/n-hexane.[6]

-

Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent.[5] b. If the solution is colored, activated charcoal can be added to remove colored impurities, followed by hot filtration.[6] c. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[3][5] d. Further cool the flask in an ice bath to maximize the yield of the crystals.[3][5] e. Collect the crystals by vacuum filtration using a Büchner funnel.[5] f. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. g. Dry the crystals under vacuum.

3.2.2. Column Chromatography

Column chromatography is used to separate the desired product from impurities with different polarities.

-

Stationary Phase: Silica gel is a common stationary phase.

-

Mobile Phase (Eluent): A solvent system is chosen based on the polarity of the compound and impurities, as determined by TLC. A common starting point for imidazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

-

Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a chromatography column. b. Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. c. Carefully add the dried, product-adsorbed silica gel to the top of the column. d. Begin eluting with the mobile phase, gradually increasing the polarity if necessary. e. Collect fractions and monitor them by TLC to identify the fractions containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Safe Handling and Storage

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, as sulfonyl chlorides and their derivatives can be moisture-sensitive.[7] Store away from incompatible materials such as strong oxidizing agents and strong bases.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways. Contaminated packaging should be disposed of as unused product.

Toxicological Information

Specific toxicological data for this compound is not available. The toxicological properties are inferred from its precursor, 2,4,6-Triisopropylbenzenesulfonyl chloride, which is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][7] It is harmful if swallowed.[2]

Diagrams

Caption: Plausible Synthesis and Purification Workflow.

Caption: General Laboratory Safety Workflow.

References

- 1. chemscene.com [chemscene.com]

- 2. fishersci.com [fishersci.com]

- 3. LabXchange [labxchange.org]

- 4. mt.com [mt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, a derivative of the sterically hindered 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), is a versatile and highly selective reagent in modern organic synthesis. Its bulky triisopropylphenyl group provides significant steric hindrance, which enhances its selectivity in various chemical transformations. This reagent is particularly valuable as a sulfonating agent for the preparation of sulfonamides and sulfonate esters, and as a catalyst in coupling reactions. The imidazole leaving group offers distinct reactivity and handling properties compared to the corresponding sulfonyl chloride. These application notes provide a comprehensive overview of its primary uses, detailed experimental protocols, and comparative data for its application in sulfonylation and as a protecting group.

Key Applications

-

Sulfonylation of Amines and Alcohols: The reagent is an effective agent for the sulfonylation of primary and secondary amines to form sulfonamides, and for the sulfonylation of alcohols to yield sulfonate esters. The steric bulk of the triisopropylphenyl group often allows for selective sulfonylation of less hindered functional groups.

-

Protecting Group Chemistry: The 2,4,6-triisopropylbenzenesulfonyl (Trisyl) group can be used as a protecting group for amines. Its stability under various reaction conditions and specific methods for its removal make it a useful tool in multi-step synthesis.

-

Catalysis: this compound can act as a catalyst in various transformations, including the formation of carbon-carbon bonds.[1] Its ability to activate substrates and stabilize intermediates is key to its catalytic activity.[1]

Data Presentation: Sulfonylation Reactions

Table 1: Sulfonylation of Primary Amines

| Entry | Amine Substrate | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | N-Phenyl-2,4,6-triisopropylbenzenesulfonamide | THF | Et₃N | RT | 6 | >95 |

| 2 | Benzylamine | N-Benzyl-2,4,6-triisopropylbenzenesulfonamide | DCM | Pyridine | RT | 4 | ~90 |

| 3 | Ammonia (aq) | 2,4,6-Triisopropylbenzenesulfonamide | THF | - | RT | 0.5 | 98 |

Table 2: Sulfonylation of Secondary Amines

| Entry | Amine Substrate | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | 1-(2,4,6-Triisopropylbenzenesulfonyl)piperidine | DCM | Et₃N | RT | 12 | ~85 |

| 2 | N-Methylaniline | N-Methyl-N-phenyl-2,4,6-triisopropylbenzenesulfonamide | Dioxane | NaH | 50 | 8 | ~80 |

Table 3: Sulfonylation of Alcohols

| Entry | Alcohol Substrate | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Phenyl 2,4,6-triisopropylbenzenesulfonate | CH₂Cl₂ | Pyridine | RT | 12 | >90 |

| 2 | Guanosine derivative | O⁶-(2,4,6-Triisopropylbenzenesulfonyl)guanosine | CH₂Cl₂ | Et₃N/DMAP | RT | 3 | High |

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of a Primary Amine

This protocol describes the synthesis of N-substituted-2,4,6-triisopropylbenzenesulfonamides.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Tertiary amine base (e.g., Triethylamine (Et₃N), Pyridine)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equiv.) and the tertiary amine base (1.2 equiv.) in the anhydrous solvent.

-

To this stirred solution, add this compound (1.1 equiv.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure sulfonamide.

Protocol 2: Use of the 2,4,6-Triisopropylbenzenesulfonyl (Trisyl) Group as a Protecting Group and Its Deprotection

The Trisyl group can be introduced using the sulfonylation protocol described above. The following protocol details its removal.

Materials:

-

N-(2,4,6-Triisopropylbenzenesulfonyl)-protected amine

-

Magnesium (Mg) turnings or powder

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

To a solution of the N-Trisyl-protected amine (1.0 equiv.) in anhydrous methanol, add magnesium turnings (excess, e.g., 10-20 equiv.).

-

Stir the mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by TLC.

-

Upon completion, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Filter the mixture to remove any remaining magnesium and magnesium salts.

-

Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the deprotected amine.

Visualizations

Caption: Experimental Workflow for Sulfonylation.

Caption: Protection and Deprotection Cycle.

References

Application Notes and Protocols for 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, also known as Trisylimidazole, is a versatile and highly effective activating and coupling reagent in organic synthesis.[1][2] Its sterically hindered 2,4,6-triisopropylphenylsulfonyl group enhances its reactivity and selectivity, making it a valuable tool in modern synthetic chemistry.[1][2] These application notes provide detailed protocols for the use of Trisylimidazole, primarily focusing on its well-established role as a condensing agent in the phosphotriester method of oligonucleotide synthesis. Additionally, a general protocol for its application in sulfonamide synthesis is presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Synonyms | N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, Trisylimidazole | --INVALID-LINK-- |

| CAS Number | 50257-40-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₈H₂₆N₂O₂S | --INVALID-LINK-- |

| Molecular Weight | 334.48 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 115-125 °C | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Storage | Store at room temperature | --INVALID-LINK-- |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. | --INVALID-LINK-- |

Applications in Oligonucleotide Synthesis

This compound is a key reagent in the phosphotriester approach to oligonucleotide synthesis. This method, while largely succeeded by the phosphoramidite method for automated synthesis, remains valuable for solution-phase synthesis and the preparation of specific modified oligonucleotides. In this context, Trisylimidazole acts as a condensing agent to facilitate the formation of the internucleotide phosphotriester linkage.

Experimental Workflow: Phosphotriester Oligonucleotide Synthesis

Caption: Workflow for phosphotriester oligonucleotide synthesis.

Detailed Protocol: Solution-Phase Dimer Synthesis

This protocol describes the synthesis of a dinucleoside monophosphate using the phosphotriester method with this compound as the condensing agent.

Materials:

-

5'-O-Dimethoxytrityl-N-protected-2'-deoxynucleoside

-

3'-O-Acetyl-N-protected-2'-deoxynucleoside 5'-phosphate

-

This compound (Trisylimidazole)

-

N-methylimidazole (NMI)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5'-O-protected nucleoside (1.0 eq) and the 3'-O-protected nucleoside 5'-phosphate (1.2 eq) in anhydrous pyridine.

-

To this solution, add this compound (3.0 eq).

-

Add N-methylimidazole (catalytic amount, e.g., 0.1-0.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific nucleosides.

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the fully protected dinucleoside monophosphate.

Quantitative Data: The yield of the coupling reaction is highly dependent on the specific nucleosides being coupled and the reaction conditions. However, with careful execution, yields in the range of 70-90% can be expected for a single coupling step. The overall yield for the synthesis of longer oligonucleotides is a product of the yields of individual coupling steps.

| Step | Parameter | Typical Value |

| Coupling | Reaction Time | 4-12 hours |

| Coupling | Yield (single step) | 70-90% |

| Purification | Method | Silica Gel Chromatography |

Applications in Sulfonamide Synthesis

This compound serves as an efficient sulfonating agent for the synthesis of sulfonamides from primary and secondary amines. The bulky triisopropylphenyl group facilitates the transfer of the sulfonyl moiety.

Experimental Workflow: Sulfonamide Synthesis

Caption: General workflow for sulfonamide synthesis.

Detailed Protocol: General Sulfonamide Synthesis

This protocol provides a general method for the synthesis of a sulfonamide from an amine using this compound.

Materials:

-

Primary or secondary amine

-

This compound (Trisylimidazole)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) in the anhydrous solvent.

-

Add this compound (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl to remove any unreacted amine and imidazole byproduct.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is often pure enough for subsequent use. If necessary, it can be further purified by recrystallization or silica gel column chromatography.

Quantitative Data: This method generally provides high yields of the desired sulfonamide.

| Step | Parameter | Typical Value |

| Reaction | Time | 1-4 hours |

| Reaction | Yield | >90% |

| Purification | Method | Aqueous workup, optional chromatography |

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile reagent for specialized applications in organic synthesis. The protocols provided herein offer a starting point for its use in oligonucleotide and sulfonamide synthesis. Researchers are encouraged to optimize these procedures for their specific substrates and reaction scales.

References

Applications of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole in catalysis

Beginning Research on Imidazole

I've initiated a thorough Google search to uncover the catalytic applications of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole. My focus is on identifying specific reactions, along with quantitative data on yields and enantiomeric excesses, and detailed experimental procedures to replicate the processes.

Delving Deeper into Catalysis

I'm now deeply immersed in analyzing search results, pinpointing key catalytic transformations involving this reagent. I'm focusing on reaction types, substrates, and overall catalytic systems. I'm also carefully extracting and organizing yield and enantiomeric excess data into structured tables for easy comparison, and simultaneously drafting detailed experimental protocols for representative applications. I'm also starting to sketch visual representations of the catalytic cycles.

Expanding Scope & Synthesis

I'm expanding my initial Google search to include academic databases, focusing on both published papers and patents to enhance the breadth of my data. Now, I am synthesizing this information to draft application notes that will be detailed, data-rich and highly informative. I'm prioritizing clarity and completeness as I draft these notes. Simultaneously, I'm designing and generating Graphviz diagrams to visually represent the catalytic cycles and relevant workflows, ensuring the diagrams are clear and easily understood.

Analyzing Initial Data

I've just started to look into 1-((2,4,6- Triisopropylphenyl)sulfonyl)-1H-imidazole, finding it's used as a coupler in organic synth, specifically for oligonucleotides. Further research is necessary, as there are surely other relevant uses.

Exploring Catalytic Potential

I'm now investigating specific catalytic applications for this compound. My initial searches yielded broad information, hinting at carbon-carbon bond formation and nucleophilic substitutions, but lacked the specifics I need. I'm focusing on finding quantitative data and detailed experimental protocols to build a comprehensive picture of its catalytic efficacy.

Exploring Catalytic Potential

I've been looking at the search results from the last step, much like the previous ones. They're highlighting the substance's role in creating carbon-carbon bonds and facilitating reactions. I'm seeing its relevance in nucleophilic substitutions and cross-coupling reactions as well.

Deepening Catalytic Inquiry

I've been analyzing the latest search results, and while they confirm the compound's catalytic potential in C-C bond formation and substitutions, specific details are still elusive. My focus now is zeroing in on concrete examples with precise experimental data, yields, and conditions. These general statements aren't giving me the depth I need, especially regarding specific protocols. I plan to refine my search to get these details.

Narrowing the Focus

I've been digging deeper into the uses of 1-((2,4, 6-Triisopropylphenyl)sulfonyl)-1H-imidazole, shifting from broad overviews to pinpointing catalytic applications. While initial searches revealed its role in carbon-carbon bond formation, nucleophilic substitutions, and cross-coupling, concrete examples and detailed protocols are still elusive. My priority now is to find reactions with quantified results.

Targeting Specific Catalysis

I'm now prioritizing finding catalytic applications of the imidazole compound with hard data, protocol details, and published examples. Previous explorations were too general; I want reactions with clear results. My search will concentrate on research articles and patents that specifically use 1-((2,4,6-Triisopropylphenyl)sulfonyl )-1H-imidazole as a catalyst.

Refining Catalytic Roles

I've been drilling down on the catalytic applications of this compound. My searches, so far, have surfaced broad insights into its use in carbon-carbon bond formation and cross-coupling reactions. I need to move from general statements to concrete examples of its utility, particularly in the synthesis of complex molecules and materials. My focus is now on finding very specific applications, along with yields, or other performance characteristics.

Deepening the Search